molecular formula C16H15F3N2O3 B4016420 2,2,2-TRIFLUORO-1-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE

2,2,2-TRIFLUORO-1-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE

Cat. No.: B4016420
M. Wt: 340.30 g/mol
InChI Key: LQDGWURAHOPYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-TRIFLUORO-1-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound characterized by the presence of trifluoromethyl, morpholine, and indole groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-1-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of morpholine with trifluoroacetic anhydride to form 2,2,2-trifluoro-1-morpholinoethanone . This intermediate is then reacted with indole derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUORO-1-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-TRIFLUORO-1-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-1-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The morpholine and indole groups contribute to the compound’s overall bioactivity by interacting with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-morpholinoethanone
  • 2,2,2-Trifluoro-1-(2-morpholin-4-yl-cyclohex-2-enyl)-1-trifluoromethyl-ethylamine
  • 2,2,2-Trifluoro-N-(4-morpholin-4-yl-phenyl)-acetamide

Uniqueness

Compared to similar compounds, 2,2,2-TRIFLUORO-1-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE stands out due to its unique combination of trifluoromethyl, morpholine, and indole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c17-16(18,19)15(23)12-9-21(13-4-2-1-3-11(12)13)10-14(22)20-5-7-24-8-6-20/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDGWURAHOPYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-TRIFLUORO-1-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE
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2,2,2-TRIFLUORO-1-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE
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2,2,2-TRIFLUORO-1-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE
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2,2,2-TRIFLUORO-1-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE
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2,2,2-TRIFLUORO-1-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE

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